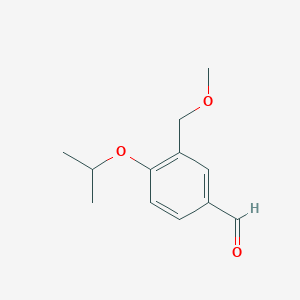

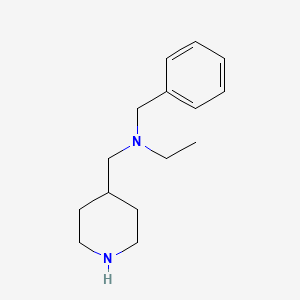

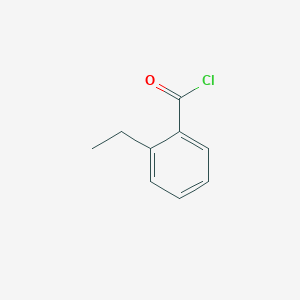

![molecular formula C17H13FN2O2S B1322245 {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid CAS No. 931357-85-6](/img/structure/B1322245.png)

{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” is a chemical compound used in scientific research. It has a molecular weight of 328.36 and a molecular formula of C17H13FN2O2S . It is a specialty product for proteomics research .

Molecular Structure Analysis

The molecular structure of “{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” is represented by the formula C17H13FN2O2S . Unfortunately, more detailed structural information was not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” include a molecular weight of 328.36 and a molecular formula of C17H13FN2O2S . It should be stored at room temperature .科学的研究の応用

Chemical Rearrangements and Synthesis Methods

Research shows that quinoxalin-2(1H)-one, related to {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid, undergoes chemical transformations in the presence of ethyl acetoacetate, leading to new compounds like benzimidazoles and pyrroles. This demonstrates the compound's utility in creating a variety of chemical structures (Mamedov et al., 2011).

Another study explores quinoxalin-2(1H)-ones in oxidative dehydrobromination reactions, showing their potential in synthesizing quinoxalyl aryl ketones, which are valuable in various chemical processes (Gorbunova & Mamedov, 2006).

The synthesis of quinoxaline derivatives, including {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid, is significant for producing aldose reductase inhibitors. These inhibitors are effective in treating diabetes and its complications, showcasing the compound's relevance in medicinal chemistry (Yang et al., 2012).

Applications in Biochemistry and Molecular Biology

In biochemistry, derivatives of quinoxalines, like {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid, are employed as allosteric HIV-1 integrase inhibitors. These compounds block multiple steps of HIV-1 integration, demonstrating their potential as antiviral agents (Kessl et al., 2012).

Another study highlights the use of quinoxaline derivatives in promoting rhizogenesis in plants. This application is crucial in plant biotechnology and agriculture, indicating a broad scope of use for these compounds (Zavhorodnii et al., 2022).

Material Science and Sensor Development

- Quinoxaline-based compounds are also instrumental in developing fluorescence sensors for acids and metal ions. This application in material science indicates their importance in analytical chemistry and environmental monitoring (Maiti et al., 2009).

特性

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2S/c18-12-6-2-1-5-11(12)9-15-17(23-10-16(21)22)20-14-8-4-3-7-13(14)19-15/h1-8H,9-10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNOFYLEZDIRLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N=C2SCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327360 |

Source

|

| Record name | 2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667918 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid | |

CAS RN |

931357-85-6 |

Source

|

| Record name | 2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

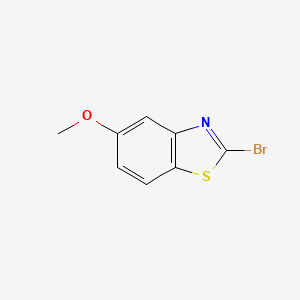

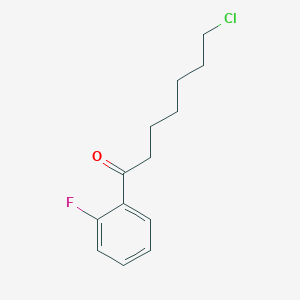

![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)

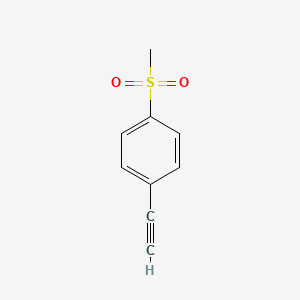

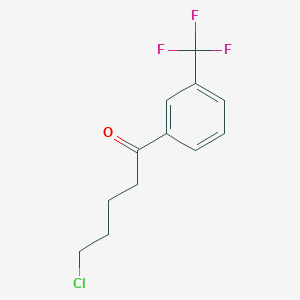

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

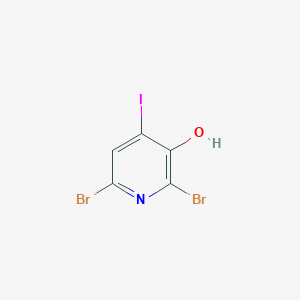

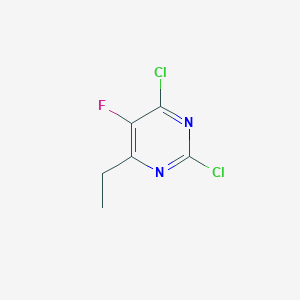

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)